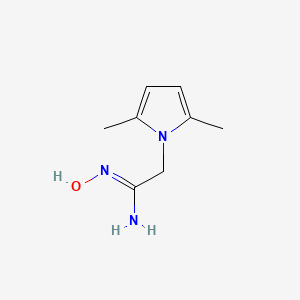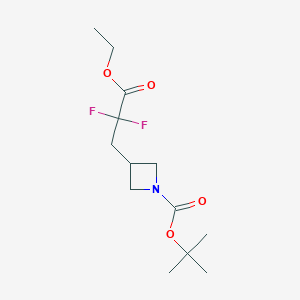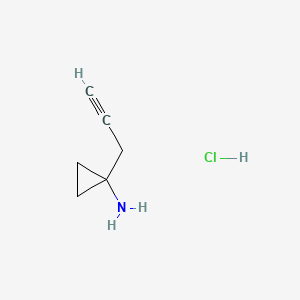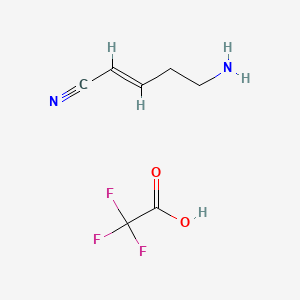![molecular formula C7H9BrO B15297276 rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,4R)-2-bromobicyclo[221]heptan-7-one is a bicyclic compound with a bromine atom attached to the second carbon and a ketone group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one typically involves the bromination of bicyclo[2.2.1]heptan-7-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions .
Industrial Production Methods
While specific industrial production methods for rac-(1R,2R,4R)-2-bromobicyclo[22This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one can be compared with other similar compounds, such as:
rac-(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-7-one: Similar structure but with an amino group instead of a bromine atom.
rac-(1R,2R,4R)-2-hydroxybicyclo[2.2.1]heptan-7-one: Similar structure but with a hydroxyl group instead of a bromine atom.
rac-(1R,2R,4R)-2-chlorobicyclo[2.2.1]heptan-7-one: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar structural features but differ in their reactivity and applications due to the different functional groups attached to the bicyclic framework.
Propiedades
Fórmula molecular |
C7H9BrO |
|---|---|
Peso molecular |
189.05 g/mol |
Nombre IUPAC |
(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C7H9BrO/c8-6-3-4-1-2-5(6)7(4)9/h4-6H,1-3H2/t4-,5+,6-/m1/s1 |
Clave InChI |
PLNFCDROQLZBCB-NGJCXOISSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H](C[C@@H]1C2=O)Br |
SMILES canónico |
C1CC2C(CC1C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)

![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)

![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)


